Sodium Butyrate (1-13C, 99%)
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Overview
Description
Sodium butyrate-1-13C: is a labeled compound where the carbon-1 position of butyrate is replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for sodium butyrate-1-13C is CH3(CH2)213CO2Na, and it has a molecular weight of 111.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium butyrate-1-13C typically involves the reaction of butyric acid-1-13C with sodium hydroxide. The process can be summarized as follows:
Reactants: Butyric acid-1-13C and sodium hydroxide.
Reaction: The butyric acid-1-13C is added dropwise to an aqueous solution of sodium hydroxide.
Conditions: The reaction is carried out under controlled temperature and stirring conditions to ensure complete neutralization.
Product Isolation: After the reaction is complete, the water is evaporated, and the product is dried to obtain sodium butyrate-1-13C.
Industrial Production Methods
In industrial settings, the production of sodium butyrate-1-13C follows a similar process but on a larger scale. Special drying equipment is used to ensure fewer side reaction impurities and to facilitate large-scale production. The yield of this process can be higher than 98% .
Chemical Reactions Analysis
Types of Reactions
Sodium butyrate-1-13C undergoes various chemical reactions, including:
Oxidation: Sodium butyrate-1-13C can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to butanol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Butanol.
Substitution: Various substituted butyrate derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium butyrate-1-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some of its applications include:
Chemistry: Used in NMR studies to investigate molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the fate of butyrate in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of labeled compounds for research and development purposes
Mechanism of Action
Sodium butyrate-1-13C exerts its effects primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to histone hyperacetylation, which affects gene expression by altering chromatin structure. The molecular targets include HDAC1, HDAC2, and HDAC3. This mechanism is crucial in regulating various cellular processes, including cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Sodium butyrate-1-13C can be compared with other similar compounds, such as:
Sodium butyrate-1,2-13C2: Contains two labeled carbon-13 atoms.
Sodium butyrate-2-13C: The carbon-2 position is labeled with carbon-13.
Sodium butyrate-4-13C: The carbon-4 position is labeled with carbon-13.
Uniqueness
The uniqueness of sodium butyrate-1-13C lies in its specific labeling at the carbon-1 position, which makes it particularly useful for studies focusing on the metabolic pathways and mechanisms involving the terminal carbon of butyrate .
Properties
Molecular Formula |
C4H8NaO2 |
---|---|
Molecular Weight |
112.09 g/mol |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/i4+1; |
InChI Key |
SWEYNHYBJHPVJL-VZHAHHFWSA-N |
Isomeric SMILES |
CCC[13C](=O)O.[Na] |
Canonical SMILES |
CCCC(=O)O.[Na] |
Origin of Product |
United States |
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